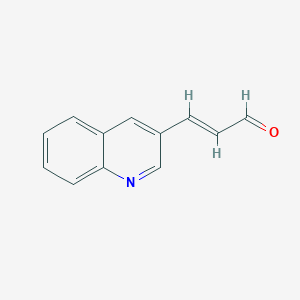

(2E)-3-(3-quinolinyl)-2-propenal

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H9NO |

|---|---|

Molecular Weight |

183.21 g/mol |

IUPAC Name |

(E)-3-quinolin-3-ylprop-2-enal |

InChI |

InChI=1S/C12H9NO/c14-7-3-4-10-8-11-5-1-2-6-12(11)13-9-10/h1-9H/b4-3+ |

InChI Key |

IIADMJYGKXTDHT-ONEGZZNKSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(C=N2)/C=C/C=O |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C=CC=O |

Origin of Product |

United States |

Synthetic Methodologies for 2e 3 3 Quinolinyl 2 Propenal and Analogues

Direct Synthesis Approaches to (2E)-3-(3-Quinolinyl)-2-Propenal

Direct synthesis of this compound involves the construction of the α,β-unsaturated aldehyde from appropriate quinoline-containing precursors.

Catalytic methods offer efficient and selective pathways for the synthesis of unsaturated aldehydes. While specific catalytic syntheses for this compound are not extensively detailed in the provided results, analogous reactions provide a framework. For instance, the oxidation of propylene (B89431) to acrolein can be catalyzed by gold nanoparticles supported on a MgCuCr2O4 spinel, demonstrating the potential for selective oxidation of a methyl group on a heterocycle to an aldehyde. acs.org This suggests that a similar catalytic oxidation of 3-methylquinoline (B29099) could potentially yield this compound, although this specific transformation requires further investigation.

Condensation reactions, particularly the Aldol (B89426) condensation, are a cornerstone for forming α,β-unsaturated aldehydes. The synthesis of this compound can be envisioned through a Claisen-Schmidt condensation. This would involve the reaction of quinoline-3-carbaldehyde with acetaldehyde (B116499) in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds via the formation of an enolate from acetaldehyde, which then attacks the carbonyl carbon of quinoline-3-carbaldehyde, followed by dehydration to yield the target (E)-propenal. This method is analogous to the synthesis of other substituted propenals where an aromatic aldehyde is condensed with an enolizable carbonyl compound.

Table 1: Parameters for Aldol Condensation-Based Synthesis of α,β-Unsaturated Aldehydes

| Parameter | Details |

| Reactants | Aromatic aldehyde (e.g., quinoline-3-carbaldehyde) and an enolizable aldehyde or ketone (e.g., acetaldehyde). |

| Catalyst | Typically a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). |

| Solvent | Ethanol-water mixtures are often used to enhance solubility. |

| Temperature | Reactions are often carried out at elevated temperatures (e.g., 60-80°C). |

| Workup | Neutralization with a dilute acid followed by extraction. |

This table is based on general procedures for Aldol condensation and may require optimization for the specific synthesis of this compound.

The oxidation of a corresponding primary allylic alcohol, (2E)-3-(3-quinolinyl)-2-propen-1-ol, provides a direct route to this compound. This transformation requires a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. A variety of reagents can be employed for this purpose, such as manganese dioxide (MnO2) or pyridinium (B92312) chlorochromate (PCC). passmyexams.co.ukorgsyn.org The selective oxidation of allylic alcohols is a well-established and high-yielding method for the preparation of α,β-unsaturated aldehydes. passmyexams.co.uk For example, the oxidation of propanol (B110389) to propanal can be achieved using acidified sodium dichromate, where the aldehyde is distilled off as it forms to prevent further oxidation. passmyexams.co.ukyoutube.comyoutube.com

Table 2: Common Oxidizing Agents for the Synthesis of Aldehydes from Primary Alcohols

| Oxidizing Agent | Conditions | Notes |

| Sodium Dichromate (Na2Cr2O7) / H2SO4 | Distillation of the aldehyde as it forms. passmyexams.co.ukyoutube.com | Excess alcohol is used to favor aldehyde formation. passmyexams.co.uk |

| Pyridinium Chlorochromate (PCC) | Anhydrous dichloromethane (B109758). | Offers high chemoselectivity for aldehyde formation. |

| Heated Copper Catalyst | Passing alcohol vapor over the catalyst. passmyexams.co.uk | A gas-phase oxidation method. |

This table provides general information on oxidation methods; specific conditions would need to be adapted for (2E)-3-(3-quinolinyl)-2-propen-1-ol.

The synthesis of the (E)-isomer of 3-(3-quinolinyl)-2-propenal is crucial for its defined chemical and biological properties. Many synthetic methods, such as the Wittig reaction or Horner-Wadsworth-Emmons reaction, can be tuned to favor the formation of the (E)-alkene. In condensation reactions, the thermodynamic stability of the (E)-isomer often leads to its preferential formation, especially under equilibrium conditions. Stereoselective synthesis can also be achieved by controlling reaction conditions like solvent and temperature. For example, in the synthesis of nitro alkenes, performing the reaction in toluene (B28343) at reflux favors the (E)-isomer, while dichloromethane at room temperature yields the (Z)-isomer. organic-chemistry.org While this specific example pertains to nitro alkenes, the principles of kinetic versus thermodynamic control can be applied to achieve stereoselectivity in the synthesis of propenals.

Synthesis of Related Quinolinyl-Propenal Derivatives and Structural Analogues

The synthesis of related quinolinyl-propenal derivatives and their structural analogues often employs similar synthetic strategies, with modifications to accommodate different substitution patterns on the quinoline (B57606) ring or the propenal backbone.

The synthesis of various quinolyl-substituted propenals generally follows the fundamental reaction pathways of condensation, oxidation, and olefination. The starting materials are typically substituted quinoline-carbaldehydes or methylquinolines, which can be derived from a variety of quinoline synthesis methods like the Skraup, Doebner-von Miller, or Friedländer synthesis. nih.gov Recent advances in quinoline synthesis include transition-metal-free oxidative cycloisomerization and various cyclization reactions, providing access to a wide array of substituted quinoline precursors. nih.govorganic-chemistry.org These precursors can then be elaborated to the desired propenal derivatives using the methods described in section 2.1. For instance, a substituted quinoline-3-carbaldehyde can undergo a Wittig reaction with an appropriate phosphorane to introduce the propenal moiety with control over the alkene geometry.

Synthesis of (2E)-3-Aryl-2-Propenals and Their Analogues

The creation of (2E)-3-aryl-2-propenals, which are structurally similar to this compound, is often achieved through condensation reactions.

Claisen-Schmidt Condensation

A prominent method for synthesizing α,β-unsaturated aldehydes and ketones is the Claisen-Schmidt condensation. wikipedia.orgbyjus.comnih.gov This reaction involves the base-catalyzed reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.orgbyjus.com For the synthesis of chalcones, a type of α,β-unsaturated ketone, the Claisen-Schmidt condensation is frequently employed, typically using a strong base or acid as a catalyst. taylorandfrancis.com While effective, traditional Claisen-Schmidt reactions can sometimes be slow and result in complex mixtures of products. taylorandfrancis.com To address these issues, variations of the reaction have been developed, including solvent-free methods using solid sodium hydroxide as a catalyst, which have shown to produce quantitative yields. nih.gov

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is another key method for the formylation of electron-rich aromatic and heteroaromatic compounds, yielding aryl aldehydes. chemistrysteps.comjk-sci.comwikipedia.orgnumberanalytics.com This reaction utilizes a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). wikipedia.orgnumberanalytics.comijpcbs.com The aromatic compound, which must be more reactive than benzene (B151609), attacks the Vilsmeier reagent. wikipedia.org The resulting intermediate is then hydrolyzed to produce the final aldehyde product. wikipedia.org The reaction conditions, such as temperature, can be adjusted based on the reactivity of the substrate. jk-sci.com This method has been successfully applied to a variety of substrates, including heterocycles like indoles, pyrroles, and thiophenes. numberanalytics.com

Below is a table summarizing the key aspects of these two synthetic methods:

| Reaction | Description | Key Reagents | Substrates | Products |

| Claisen-Schmidt Condensation | A base- or acid-catalyzed condensation between a carbonyl compound with an α-hydrogen and an aromatic carbonyl compound without an α-hydrogen. wikipedia.orgbyjus.com | Aldehyde/ketone with α-hydrogen, aromatic carbonyl compound, base (e.g., NaOH) or acid. nih.govtaylorandfrancis.com | Aldehydes, ketones, aromatic carbonyl compounds. wikipedia.orgbyjus.com | α,β-Unsaturated aldehydes and ketones (chalcones). taylorandfrancis.com |

| Vilsmeier-Haack Reaction | Formylation of electron-rich aromatic and heteroaromatic compounds. chemistrysteps.comjk-sci.comwikipedia.org | Substituted formamide (B127407) (e.g., DMF), phosphorus oxychloride (POCl3). wikipedia.orgnumberanalytics.comijpcbs.com | Electron-rich aromatic and heteroaromatic compounds (e.g., anilines, phenols, indoles, pyrroles). wikipedia.orgnumberanalytics.com | Aryl aldehydes. wikipedia.org |

Preparation of Modified Quinoline Cores

The synthesis of the quinoline core is a fundamental step in producing this compound and its derivatives. Several classic named reactions are employed for this purpose.

A variety of established methods are available for the synthesis of the quinoline ring system, including the Skraup, Doebner-von Miller, Conrad-Limpach-Knorr, Combes, Friedländer, Pfitzinger, and Niementowski syntheses. iipseries.org The Friedländer synthesis, for instance, involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive methylene (B1212753) group. wikipedia.orgjk-sci.comorganicreactions.org This reaction can be catalyzed by acids or bases. wikipedia.orgjk-sci.com

The Combes quinoline synthesis specifically produces 2,4-disubstituted quinolines through the acid-catalyzed cyclization of a Schiff base intermediate, which is formed from the condensation of an aniline (B41778) with a β-diketone. drugfuture.comwikipedia.orgwikiwand.com The Doebner-von Miller reaction, another important method, synthesizes quinolines from the reaction of anilines with α,β-unsaturated carbonyl compounds, typically in the presence of an acid catalyst. wikipedia.orgsynarchive.comacs.orgslideshare.net

The table below provides a comparative overview of these quinoline synthesis methods:

| Reaction Name | Reactants | Key Features | Primary Product Type |

| Friedländer Synthesis | 2-Aminobenzaldehyde/ketone and a compound with an α-methylene group. wikipedia.orgjk-sci.comorganicreactions.org | Can be catalyzed by acids or bases. wikipedia.orgjk-sci.com | Substituted quinolines. wikipedia.org |

| Combes Synthesis | Aniline and a β-diketone. drugfuture.comwikipedia.orgwikiwand.com | Proceeds via a Schiff base intermediate and acid-catalyzed cyclization. drugfuture.comwikipedia.orgwikiwand.com | 2,4-Disubstituted quinolines. drugfuture.comwikipedia.org |

| Doebner-von Miller Reaction | Aniline and an α,β-unsaturated carbonyl compound. wikipedia.orgsynarchive.comacs.org | Acid-catalyzed reaction. wikipedia.orgsynarchive.com | Substituted quinolines. wikipedia.org |

Furthermore, functionalized quinolines, such as 2-chloroquinoline-3-carbaldehyde (B1585622), serve as versatile intermediates for further modifications. rsc.orgnih.govresearchgate.net This intermediate can be prepared from acetanilides using a Vilsmeier-type formylating agent. nih.gov The chloro and aldehyde groups on this scaffold can then undergo various reactions to introduce different functionalities. researchgate.net For instance, the chlorine atom can be displaced by nucleophiles, and the aldehyde can participate in condensation reactions. nih.govmdpi.com

Green Chemistry Principles in Quinolinyl-Propenal Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for chemical synthesis. researchgate.netijpsjournal.comzenodo.org This includes the synthesis of quinoline derivatives. researchgate.netrsc.orgresearchgate.net Green chemistry principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. ijpsjournal.comresearchgate.net

For quinoline synthesis, greener approaches include the use of environmentally benign solvents like water and ethanol, and the application of recyclable catalysts. researchgate.netresearchgate.net For example, solid acid catalysts like Amberlyst-15 have been used in the Friedländer synthesis, offering the advantage of being easily separated and reused. nih.gov Microwave-assisted synthesis has also emerged as a green technique, often leading to shorter reaction times and improved yields. researchgate.net Some reactions have even been developed to proceed in the absence of a solvent. nih.gov

The development of sustainable methods for forming carbon-carbon and carbon-heteroatom bonds is also crucial. nih.govresearchgate.netnih.govresearchgate.net This includes exploring the use of greener alkylating agents, such as alcohols, in place of more toxic alkyl halides. researchgate.net Deep eutectic solvents (DESs) are also being investigated as sustainable reaction media for radical-mediated C-C bond formation. ua.es

Industrial and Scalable Synthesis Considerations (Mechanistic Focus)

For the industrial production of this compound and its analogs, scalability and efficiency are paramount. This necessitates a deep understanding of the reaction mechanisms to optimize conditions for large-scale synthesis.

The Doebner-von Miller reaction mechanism, for example, is believed to involve the initial conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. wikipedia.orgacs.org This is followed by cyclization and oxidation to form the quinoline ring. acs.org Understanding the intricacies of this mechanism, including potential side reactions and the role of the catalyst, is crucial for maximizing yield and purity on an industrial scale.

Flow chemistry offers a promising approach for the scalable and safe synthesis of quinoline derivatives. iipseries.orgvapourtec.comresearchgate.net Continuous flow processes allow for better control over reaction parameters such as temperature and mixing, leading to improved consistency and safety, especially for exothermic or hazardous reactions. acs.org Flow synthesis has been successfully applied to the Doebner-Miller reaction and has the potential to be adapted for other quinoline synthesis methods. iipseries.orgresearchgate.net This technology can enable faster reaction times and higher throughput, making it an attractive option for industrial applications. vapourtec.com

Chemical Reactivity and Derivatization Strategies of 2e 3 3 Quinolinyl 2 Propenal

Electrophilic Reactivity of the α,β-Unsaturated Aldehyde Moiety

The α,β-unsaturated aldehyde group in (2E)-3-(3-quinolinyl)-2-propenal is a versatile electrophilic system. The conjugation of the carbon-carbon double bond with the carbonyl group creates a delocalized π-system, resulting in two primary electrophilic sites: the carbonyl carbon and the β-carbon. This dual reactivity allows for selective reactions with different types of nucleophiles. The general structure of α,β-unsaturated aldehydes, known as enals, makes them reactive compounds. foodb.ca Acrolein (2-propenal), the simplest enal, is a highly reactive and electrophilic compound. foodb.canist.gov

Michael Addition Reactions

The β-carbon of the propenal moiety is electron-deficient due to the resonance-withdrawing effect of the adjacent aldehyde group, making it susceptible to conjugate addition, commonly known as the Michael addition. foodb.ca This reaction is a cornerstone of carbon-carbon bond formation. rsc.org It typically involves the addition of a soft nucleophile to the β-position of the α,β-unsaturated system. The versatility of the Michael addition has led to the development of many variations, including asymmetric organocatalytic versions that yield products with high enantioselectivity. rsc.org For this compound, this reactivity allows for the introduction of a wide array of substituents, significantly diversifying the molecular structure.

Table 1: Examples of Nucleophiles for Michael Addition

| Nucleophile Class | Specific Example | Potential Product Structure |

|---|---|---|

| Thiolates | Thiophenol | 3-(Phenylthio)-3-(3-quinolinyl)propanal |

| Amines | Piperidine (B6355638) | 3-(Piperidin-1-yl)-3-(3-quinolinyl)propanal |

| Enolates | Diethyl malonate | Diethyl 2-(1-oxo-3-(3-quinolinyl)propyl)malonate |

| Cyanides | Sodium cyanide | 3-Cyano-3-(3-quinolinyl)propanal |

Reactions with Nucleophiles

In addition to the Michael addition (1,4-conjugate addition), the α,β-unsaturated aldehyde can undergo direct nucleophilic attack at the carbonyl carbon (1,2-addition). The preferred pathway often depends on the nature of the nucleophile and the reaction conditions. "Hard" nucleophiles, such as organolithium reagents or Grignard reagents, tend to favor 1,2-addition, leading to the formation of allylic alcohols. Conversely, "soft" nucleophiles, like cuprates, thiolates, and enamines, typically favor 1,4-addition (Michael reaction). foodb.ca This differential reactivity provides a powerful tool for selectively functionalizing either the carbonyl group or the β-carbon of the propenal chain.

Table 2: 1,2-Addition vs. 1,4-Addition (Michael) Pathways

| Reaction Type | Attacked Site | Typical Nucleophile | Product Type |

|---|---|---|---|

| 1,2-Addition | Carbonyl Carbon | Grignard Reagents (e.g., CH₃MgBr) | Secondary Allylic Alcohol |

Reactivity of the Quinoline (B57606) Heterocycle

The quinoline ring is a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. numberanalytics.comnih.gov Its chemical properties are influenced by the nitrogen atom, which withdraws electron density from the ring system, making it relatively electron-deficient compared to naphthalene. numberanalytics.com This electron deficiency affects its reactivity, particularly in electrophilic substitution reactions. numberanalytics.com

Generally, electrophilic substitution on the quinoline ring, such as nitration or halogenation, occurs preferentially on the benzene ring portion, typically at positions 5 and 8. numberanalytics.com The presence of the electron-withdrawing (2E)-propenal substituent at the 3-position is expected to further deactivate the entire ring system towards electrophilic attack.

The nitrogen atom in the quinoline ring possesses a lone pair of electrons, rendering it basic and nucleophilic. nih.govnih.gov It can be protonated by acids to form salts or alkylated to form quaternary quinolinium salts. It can also be oxidized to an N-oxide, which can alter the reactivity of the ring and enable further functionalization. acs.org For instance, quinoline N-oxides can be used as substrates in annulation reactions to build fused heterocyclic systems. acs.org

Formation of Functionalized Derivatives for Research Applications

The dual reactivity of this compound makes it an excellent scaffold for generating a library of functionalized derivatives. Quinoline and its derivatives are known to possess a wide range of biological activities, including anticancer, antiviral, and antibacterial properties, making them privileged structures in medicinal chemistry. nih.govnih.govnih.gov By strategically modifying the aldehyde and quinoline moieties of the title compound, new molecules can be designed for various research applications.

For example, the aldehyde group can be transformed into other functional groups. Condensation with hydrazines can yield hydrazones, which themselves can be starting points for further heterocyclic synthesis. researchgate.net Reaction with hydroxylamine (B1172632) produces oximes, and reductive amination can be used to synthesize various amines. These transformations are common in the synthesis of biologically active quinoline derivatives. researchgate.netmdpi.com A tandem Knoevenagel condensation followed by a Michael addition is another powerful method for creating complex derivatives from aldehyde-containing molecules. nih.gov

Table 3: Potential Derivatization Strategies and Applications

| Reactive Site | Reaction Type | Resulting Functional Group | Potential Application Area |

|---|---|---|---|

| Aldehyde | Condensation | Imine/Schiff Base | Synthesis of novel ligands, antibacterial agents researchgate.net |

| Aldehyde | Reduction | Primary Alcohol | Synthetic intermediate |

| Aldehyde | Wittig Reaction | Substituted Alkene | Molecular probes, materials science |

| β-Carbon | Michael Addition | β-Functionalized Aldehyde | Synthesis of bioactive compounds rsc.orgresearchgate.net |

| Quinoline N-atom | N-Oxidation | N-Oxide | Precursor for further functionalization acs.org |

Role as a Synthetic Intermediate for Complex Molecules

This compound is a valuable building block for the synthesis of more complex molecular structures, particularly polycyclic heterocyclic systems. numberanalytics.com Its ability to undergo a variety of transformations allows it to serve as a key intermediate in multi-step synthetic sequences. Transition metal-catalyzed reactions, for example, are frequently used to construct complex quinoline derivatives. numberanalytics.com

Precursors to Polycyclic Heterocycles

The presence of multiple reactive sites within this compound facilitates intramolecular cyclization reactions to form new rings. A common strategy involves a tandem reaction sequence where an initial intermolecular reaction is followed by an intramolecular cyclization. For example, a Michael addition at the β-position could introduce a nucleophilic group that subsequently attacks a position on the quinoline ring or the aldehyde carbon to form a new heterocyclic ring. This approach is used to synthesize functionalized quinolinones from related chalcone (B49325) precursors. researchgate.net Similarly, reactions involving the aldehyde, such as a Claisen-Schmidt condensation, can be a prelude to further cyclizations. researchgate.net The development of metal-free tandem strategies for synthesizing quinoline derivatives highlights the importance of versatile starting materials in constructing medicinally valuable structures. nih.gov

Table 4: Potential Cyclization Strategies for Polycyclic Heterocycles

| Initial Reaction | Subsequent Cyclization | Resulting Ring System |

|---|---|---|

| Michael addition of an amine | Intramolecular reductive amination | Fused piperidine ring |

| Reaction with a dinucleophile (e.g., hydrazine) | Intramolecular condensation | Pyrazoloquinoline |

| Knoevenagel condensation with an active methylene (B1212753) compound | Intramolecular Friedel-Crafts type reaction | Benzo[c]acridine derivative |

Building Blocks for Libraries of Compounds

The structure of this compound is particularly amenable to derivatization, making it an excellent building block for combinatorial chemistry and the synthesis of compound libraries. The electrophilic nature of the β-carbon of the propenal moiety and the carbonyl group, coupled with the potential for functionalization of the quinoline ring, provides multiple points for molecular diversification.

Key derivatization strategies often focus on the reactive α,β-unsaturated carbonyl system. This system readily participates in a variety of addition and cyclization reactions, leading to the formation of a wide array of heterocyclic structures. These reactions are often employed in a multicomponent fashion, further enhancing the efficiency and diversity of library synthesis. bohrium.com The quinoline moiety, a privileged structure in medicinal chemistry, imparts favorable physicochemical properties and biological activities to the resulting derivatives. nih.gov

One of the most prominent applications of chalcone-like structures, such as this compound, is in the synthesis of pyrazoline libraries. nih.govnih.gov The reaction of the α,β-unsaturated ketone with hydrazine (B178648) derivatives is a well-established method for constructing the five-membered pyrazoline ring. nih.govnih.gov By varying the substituents on the hydrazine, a diverse set of N-substituted pyrazolines can be generated.

Similarly, the reaction with amidine derivatives, such as guanidine (B92328) or acetamidine, provides access to pyrimidine-based libraries. nih.gov These six-membered heterocyclic compounds are of significant interest due to their prevalence in biologically active molecules. The versatility of these reactions allows for the rapid generation of numerous analogs for structure-activity relationship (SAR) studies.

Furthermore, the dienophilic nature of the α,β-unsaturated system can be exploited in hetero-Diels-Alder reactions to construct various six-membered heterocyclic rings. rsc.orgresearchgate.net This cycloaddition approach offers a powerful tool for accessing complex molecular architectures with high stereochemical control.

The following interactive table summarizes some of the key derivatization strategies for creating compound libraries from a this compound scaffold, based on the known reactivity of chalcones.

| Reaction Type | Reactant(s) | Resulting Heterocyclic Core | Potential for Library Diversity |

|---|---|---|---|

| Cyclocondensation | Hydrazine derivatives (e.g., hydrazine hydrate, phenylhydrazine) | Pyrazoline | Variation of substituents on the hydrazine allows for a wide range of N-substituted pyrazolines. |

| Cyclocondensation | Urea or Thiourea | Pyrimidinone or Pyrimidinethione | Use of substituted ureas/thioureas introduces diversity at various positions of the pyrimidine (B1678525) ring. |

| Cyclocondensation | Guanidine | Aminopyrimidine | A variety of substituted guanidines can be used to generate a library of aminopyrimidines. |

| Michael Addition followed by Cyclization | Malononitrile | Pyridinone | Subsequent reactions on the pyridinone core can further expand the library. |

| Hetero-Diels-Alder Reaction | Enamines, Enol ethers | Tetrahydropyridine derivatives | The choice of dienophile allows for the introduction of various substituents and stereocenters. |

Spectroscopic and Analytical Characterization Methodologies for 2e 3 3 Quinolinyl 2 Propenal

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the detailed structural analysis of (2E)-3-(3-quinolinyl)-2-propenal, each providing unique insights into the molecule's constitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra offer critical data for confirming the compound's structure.

In ¹H NMR, the chemical shifts and coupling constants of the protons reveal their chemical environment and connectivity. For instance, the aldehydic proton typically appears as a doublet in the downfield region of the spectrum. The vinylic protons of the propenal moiety exhibit characteristic shifts and a large coupling constant, confirming the E-configuration of the double bond. The protons on the quinoline (B57606) ring system show a complex pattern of signals in the aromatic region, with their specific shifts and multiplicities determined by their position on the heterocyclic ring.

¹³C NMR spectroscopy provides information about the carbon skeleton. nih.gov The carbonyl carbon of the aldehyde group is readily identified by its characteristic downfield shift. The olefinic carbons of the propenal group and the aromatic carbons of the quinoline ring also resonate at distinct chemical shifts, allowing for a complete assignment of the carbon framework. nih.gov

Table 1: Representative NMR Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aldehydic CH | ~9.7 (d) | ~193.0 |

| Vinylic CH (α to C=O) | ~6.7 (dd) | ~130.0 |

| Vinylic CH (β to C=O) | ~7.8 (d) | ~150.0 |

| Quinoline H | ~7.5-9.2 (m) | ~127.0-153.0 |

Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which further corroborates its structure. The compound has a molecular weight of approximately 183.21 g/mol . nih.gov

In a typical mass spectrum, a prominent molecular ion peak (M⁺) corresponding to the intact molecule is observed. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental composition. rsc.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule may include the loss of the formyl group (-CHO), cleavage of the propenal side chain, and fragmentation of the quinoline ring system. Analysis of these fragment ions helps to piece together the molecular structure.

Table 2: Key Mass Spectrometry Data for this compound

| Ion | m/z (Mass-to-Charge Ratio) | Interpretation |

| [M]⁺ | ~183 | Molecular Ion |

| [M-CHO]⁺ | ~154 | Loss of the formyl group |

| Quinoline fragments | Various | Characteristic fragments of the quinoline ring |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum displays absorption bands at specific frequencies corresponding to the vibrational modes of different bonds within the molecule.

The most characteristic absorption bands for this compound include a strong C=O stretching vibration for the aldehyde group, typically appearing in the region of 1680-1700 cm⁻¹. The C=C stretching vibrations of the propenal double bond and the quinoline ring are observed in the 1600-1650 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. The C-H stretching vibrations of the aromatic and vinylic protons are found around 3000-3100 cm⁻¹, while the aldehydic C-H stretch appears as two weak bands in the 2700-2900 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aldehyde (C=O) | Stretch | 1680 - 1700 |

| Alkene (C=C) | Stretch | 1600 - 1650 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

| Aromatic/Vinylic C-H | Stretch | 3000 - 3100 |

| Aldehydic C-H | Stretch | 2700 - 2900 (two bands) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The extended conjugation system, encompassing the quinoline ring and the propenal side chain, gives rise to characteristic absorption bands in the UV-Vis spectrum.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly efficient method for determining the purity of this compound and for its isolation from reaction mixtures. nih.gov By employing a suitable stationary phase (e.g., C18 silica (B1680970) gel) and a carefully optimized mobile phase (a mixture of solvents like acetonitrile (B52724) and water), a sharp, symmetrical peak for the compound can be obtained.

The retention time of the compound is a characteristic parameter under specific HPLC conditions. A purity assessment can be made by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A UV detector is commonly used, with the detection wavelength set at or near the λmax of the compound to ensure high sensitivity.

Table 4: Typical HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Stationary Phase | Reversed-phase (e.g., C18) |

| Mobile Phase | Acetonitrile/Water gradient |

| Detection | UV at λmax |

| Flow Rate | ~1.0 mL/min |

Gas Chromatography (GC)

Gas chromatography is a cornerstone analytical technique for the separation and analysis of volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it provides not only the retention time of a compound but also its mass spectrum, which offers detailed structural information.

Detailed Research Findings

The analysis of this compound has been documented using GC-MS. nih.gov While specific, detailed parameters for a routine analytical method are not extensively published in the primary literature, the existing data confirms the compound's amenability to GC analysis.

A known mass spectrum for this compound was obtained using a Finnigan MAT 8200 instrument, a double-focusing magnetic sector mass spectrometer often used for high-resolution mass spectrometry. nih.gov The use of such an instrument indicates that the compound is sufficiently volatile and stable under the high-temperature conditions of the GC inlet and column.

For the analysis of related heterocyclic and aromatic aldehydes, capillary columns are typically employed. A common choice is a column with a stationary phase like 5% phenyl-polysiloxane (e.g., HP-5MS or equivalent), which is suitable for a wide range of aromatic and moderately polar compounds. The temperature program would likely involve an initial oven temperature followed by a ramp to a higher final temperature to ensure the elution of the compound. The retention time of this compound would be a characteristic parameter under specific chromatographic conditions (i.e., column type, temperature program, carrier gas flow rate).

The following table outlines a typical, though generalized, set of parameters for the GC-MS analysis of a compound like this compound, based on standard practices for similar analytes.

| Parameter | Typical Specification |

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) |

| Instrument Name | Finnigan MAT 8200 nih.gov |

| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Stationary Phase | 5% Phenyl-polysiloxane or similar non-polar to mid-polar phase |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250-300 °C |

| Oven Program | Initial temp. ~100-150 °C, ramp at 10-20 °C/min to ~280-300 °C |

| Detector | Mass Spectrometer (e.g., Electron Ionization - EI) |

| Ionization Energy | 70 eV |

Computational Chemistry Approaches for Spectral Prediction and Interpretation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and interpreting the spectroscopic properties of organic molecules. These methods allow for the calculation of various molecular properties, which can then be compared with experimental data to confirm structural assignments and to gain deeper insight into the electronic structure and vibrational modes of the molecule.

Detailed Research Findings

For quinoline derivatives, DFT calculations are routinely used to predict spectroscopic data, including NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Visible electronic transitions. nih.govnih.govmdpi.com The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is a commonly employed hybrid functional, often paired with a Pople-style basis set such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. nih.govresearchgate.net

For the prediction of NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is the standard approach used in conjunction with DFT. mdpi.com This method calculates the isotropic magnetic shielding tensors for each nucleus, which can then be converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. nih.gov Studies on various quinoline derivatives have shown a strong correlation between GIAO-calculated and experimental ¹H and ¹³C NMR chemical shifts, aiding in the precise assignment of complex spectra. nih.govnih.gov

Similarly, DFT calculations can predict the vibrational frequencies corresponding to IR and Raman spectra. The calculated harmonic frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors, leading to a better agreement with experimental IR spectra. This allows for the assignment of specific absorption bands to the vibrational modes of the molecule, such as the C=O and C=C stretching frequencies of the propenal group and the various vibrations of the quinoline ring system.

While specific DFT calculations for this compound are not extensively detailed in the searched literature, the established methodologies for related quinoline structures provide a robust framework for its computational analysis. The table below summarizes the common computational approaches applicable to this compound.

| Computational Method | Application for this compound |

| Density Functional Theory (DFT) | Geometry optimization to find the lowest energy conformation. nist.gov |

| Functional | B3LYP, CAM-B3LYP researchgate.netnist.gov |

| Basis Set | 6-311++G(d,p) or similar nih.govresearchgate.net |

| Gauge-Including Atomic Orbital (GIAO) | Prediction of ¹H and ¹³C NMR chemical shifts. mdpi.com |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic transitions (UV-Visible absorption spectra). researchgate.net |

| Frequency Calculation | Prediction of IR and Raman vibrational frequencies. mdpi.com |

These computational studies complement experimental data, providing a powerful synergistic approach to the comprehensive spectroscopic and analytical characterization of this compound.

Investigation of Molecular Interactions and Biological Target Engagement of 2e 3 3 Quinolinyl 2 Propenal and Analogues

Molecular Mechanisms of Interaction (In Vitro/Cellular Level, Non-Clinical)

The interaction of (2E)-3-(3-quinolinyl)-2-propenal with biological systems is largely dictated by the chemical properties of its two key structural components: the electrophilic α,β-unsaturated aldehyde and the quinoline (B57606) ring.

Electrophilic Adduct Formation with Biomolecules

The α,β-unsaturated aldehyde group is a potent electrophile, making the compound susceptible to nucleophilic attack from biological macromolecules. This reactivity is a key mechanism for its biological activity. Such compounds, also known as reactive carbonyl species, can readily form covalent adducts with nucleophilic residues on proteins and other biomolecules.

One of the most significant interactions is the Michael-type addition with sulfhydryl groups of cysteine residues in proteins and in the antioxidant tripeptide, glutathione (B108866) (GSH). researchgate.net The depletion of intracellular GSH through this conjugation can disrupt the cellular redox balance and is a known mechanism of cytotoxicity for α,β-unsaturated aldehydes. researchgate.net Studies on similar α,β-unsaturated carbonyls have shown that the resulting GSH adducts can be further metabolized and excreted from cells. researchgate.net

The formation of adducts is not limited to glutathione. Other nucleophilic amino acid residues, such as histidine and lysine, on various proteins can also be targets. This covalent modification can alter the structure and function of proteins, leading to downstream biological effects.

Redox Modulation and Oxidative Stress Pathways

The electrophilic nature of this compound and its ability to deplete intracellular antioxidants like glutathione directly link it to the modulation of cellular redox states and the induction of oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.

Compounds containing an α,β-unsaturated aldehyde moiety can contribute to ROS production. researchgate.net Furthermore, the quinoline scaffold itself has been implicated in redox cycling processes. While some quinoline derivatives exhibit antioxidant properties, others can promote oxidative stress, highlighting the nuanced role of this heterocycle. nih.gov

The induction of oxidative stress can activate various cellular signaling pathways. A key pathway is the Nrf2-Keap1 signaling cascade, the master regulator of the antioxidant response. Under conditions of oxidative stress, the transcription factor Nrf2 is activated and promotes the expression of a battery of cytoprotective genes, including antioxidant enzymes.

Biological Targets of Quinoline and α,β-Unsaturated Aldehyde Scaffolds

The biological activity of this compound is a composite of the interactions of its quinoline and α,β-unsaturated aldehyde components with various biological targets.

Enzyme Inhibition Studies (e.g., Kinases, Dehydrogenases)

The quinoline scaffold is a common feature in a multitude of enzyme inhibitors. Quinoline derivatives have been shown to inhibit a wide range of enzymes, including kinases, which are crucial regulators of cellular signaling pathways. For instance, various quinoline-based compounds have been developed as inhibitors of kinases such as Apoptosis Signal-Regulated Kinase 1 (ASK1). nih.gov The general structure of this compound suggests that it could potentially interact with the ATP-binding site or allosteric sites of certain kinases.

Dehydrogenases are another class of enzymes that can be targeted by quinoline derivatives. The ability of the quinoline ring to participate in redox reactions makes it a candidate for interacting with the active sites of these enzymes.

The α,β-unsaturated aldehyde moiety can also contribute to enzyme inhibition through covalent modification of critical amino acid residues in the enzyme's active site or regulatory domains.

Below is a table summarizing the inhibitory activities of some quinoline derivatives against various enzymes.

| Compound Class | Target Enzyme | Activity |

| Quinoxaline Derivatives | Apoptosis Signal-Regulated Kinase 1 (ASK1) | Potent inhibition, with IC50 values in the nanomolar range for some derivatives. nih.gov |

| Quinoline-3-carbaldehyde Hydrazones | Various Cancer Cell Lines | Moderate to high growth inhibitory effects, with IC50 values in the low micromolar range. mdpi.com |

Receptor Binding Studies

The quinoline nucleus is a versatile scaffold that has been incorporated into ligands for a variety of receptors. Notably, structurally constrained analogues of quinoline have been designed to target dopamine (B1211576) D2 and D3 receptors, which are important in the central nervous system. nih.gov These studies demonstrate that the quinoline moiety can serve as a key pharmacophoric element for receptor recognition and binding.

While specific receptor binding studies for this compound are not widely documented, the structural alerts within the molecule suggest potential interactions with various receptor types. The aromatic nature of the quinoline ring allows for potential π-π stacking interactions with aromatic residues in receptor binding pockets.

Nucleic Acid Interactions (e.g., DNA Binding)

The planar aromatic structure of the quinoline ring system makes it a prime candidate for intercalation into DNA. This mode of interaction involves the insertion of the planar molecule between the base pairs of the DNA double helix, which can lead to a variety of cellular consequences, including the inhibition of DNA replication and transcription, and ultimately, cell death.

Numerous quinoline derivatives have been investigated for their DNA binding properties and have shown significant potential as anticancer and antimicrobial agents due to this mechanism. The specific substitution pattern on the quinoline ring can influence the affinity and mode of DNA binding.

Structure-Activity Relationship (SAR) Studies of Quinolinyl-Propenals and Related Compounds

Impact of Substituent Position and Nature on Activity

The quinoline scaffold serves as a versatile template in drug discovery, and its biological properties can be finely tuned by modifying the substituents around this core structure. researchgate.net Research has consistently shown that the position and chemical nature of these substituents are critical determinants of activity.

For instance, in a series of quinoline derivatives investigated for their antagonist properties at α2C-adrenoceptors, a substituent at the 3-position of the quinoline ring was found to be absolutely essential for activity. researchgate.net This highlights the critical role of specific substitution patterns in directing the molecule's interaction with its target protein. The heterocyclic nitrogen-containing skeleton is fundamental for biological activity, but the specific properties can be selected and enhanced by altering the substituents. researchgate.net

The impact of substituents extends beyond simple presence or absence. The electronic and steric properties of the substituent group can significantly influence the compound's potency and selectivity. For example, in the development of thieno-pyrimidine derivatives as triple-negative breast cancer inhibitors, three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses were employed to identify key structural features. These studies revealed that the steric and electrostatic fields, which are directly influenced by the nature of the substituents, were major contributors to the observed biological activity. mdpi.com

Furthermore, studies on various heterocyclic compounds, such as pyrrole (B145914) derivatives, have reinforced the concept that structural modifications have profound implications for their functionality. nih.gov These investigations provide a basis for the rational design of more potent and selective analogs of this compound by considering the optimal placement and properties of substituents on the quinoline ring.

A summary of the influence of substituent nature on the biological activity of quinoline-related compounds is presented in the table below.

| Compound Class | Key Substituent Feature | Impact on Activity | Reference |

| Quinoline Derivatives | Substituent at the 3-position | Essential for α2C-adrenoceptor antagonist activity. | researchgate.net |

| Thieno-pyrimidine Derivatives | Steric and electrostatic fields | Major contributors to inhibitory biological activities. | mdpi.com |

| Pyrrole Derivatives | Structural alterations | Profound implications for functionality. | nih.gov |

Stereochemical Effects on Molecular Recognition

While specific information on the stereochemical effects of this compound is not extensively detailed in the provided search results, the importance of stereochemistry in molecular recognition is a well-established principle in medicinal chemistry. The "E" designation in this compound refers to the configuration around the carbon-carbon double bond in the propenal side chain, indicating a specific spatial arrangement of the atoms.

General principles of pharmacology dictate that stereoisomers of a chiral drug can exhibit significant differences in their biological activity, a phenomenon known as stereoselectivity. This arises from the three-dimensional nature of biological targets, such as enzymes and receptors, which often possess chiral binding sites. The precise spatial arrangement of functional groups in a molecule is critical for optimal interaction with these sites.

For example, in the study of quinoline derivatives as α2C-adrenoceptor antagonists, substitutions at the 3-position of the piperazine (B1678402) ring (a component of the analog series) exerted a significant and stereospecific beneficial effect on affinity and potency. researchgate.net This demonstrates that even subtle changes in the three-dimensional structure can have a profound impact on how the molecule is recognized by its biological target.

Although direct evidence for this compound is limited in the provided results, it is highly probable that the trans (E) configuration of the propenal moiety is crucial for its biological activity. Any alteration to this stereochemistry, such as the formation of the cis (Z) isomer, would likely result in a different spatial orientation of the quinolinyl and aldehyde groups, potentially leading to a decrease or complete loss of its intended biological effect due to a poorer fit within the target's binding site.

Preclinical Investigations in Relevant Biological Systems (Mechanism/Target-focused, Non-Clinical)

Preclinical studies using in vitro and in vivo models are essential for elucidating the mechanisms of action of novel compounds and for understanding their engagement with biological targets.

In Vitro Cellular Assays for Pathway Modulation

In vitro cellular assays are fundamental tools for investigating the molecular mechanisms underlying the biological effects of a compound. These assays allow for the controlled study of how a compound modulates specific cellular pathways.

For instance, in the investigation of other quinolinol small molecules, researchers have utilized a variety of cellular assays to probe their mechanisms of action. mdpi.com Western blot analysis has been employed to examine the induction of proteins such as MDM2, MDM4, p53, and cleaved PARP (cPARP), which are key players in cell death pathways. mdpi.com The quantification of these proteins provides insights into whether a compound induces apoptosis and through which signaling cascades.

Furthermore, antiproliferation assays, such as the MTT and BrdU assays, are commonly used to assess the cytotoxic and antiproliferative effects of a compound on different cell lines. nih.gov These assays measure cell viability and DNA replication, respectively, providing quantitative data on the compound's ability to inhibit cell growth. nih.gov For example, the IC50 value, which represents the concentration of a compound required to inhibit a biological process by 50%, is a standard metric derived from these assays. nih.gov

The study of signaling pathways can also involve monitoring the expression of specific genes. For example, a significant increase in the expression of the pro-apoptotic gene FASLG was observed in cells treated with a particular compound, indicating the activation of the extrinsic apoptotic pathway. nih.gov

A summary of common in vitro assays and their applications in pathway modulation studies is provided below.

| Assay Type | Purpose | Example Application | Reference |

| Western Blot | To detect and quantify specific proteins. | Measuring the induction of apoptotic proteins like cleaved PARP. | mdpi.com |

| MTT Assay | To assess cell metabolic activity and viability. | Determining the IC50 value of a compound. | nih.gov |

| BrdU Assay | To measure cell proliferation by quantifying DNA synthesis. | Investigating the antiproliferative potential of a compound. | nih.gov |

| qRT-PCR | To quantify gene expression levels. | Monitoring the expression of pro-apoptotic genes like FASLG. | nih.gov |

| Flow Cytometry | To analyze the physical and chemical characteristics of cells. | Detecting the externalization of phosphatidylserine (B164497) during apoptosis. | nih.gov |

While direct in vitro data for this compound is not extensively provided, the methodologies described above represent the standard approaches that would be used to investigate its effects on cellular pathways.

In Vivo Animal Models for Mechanistic Studies (Excluding Efficacy/Toxicity Endpoints)

For example, in the study of synthetic cathinone (B1664624) analogs, horizontal locomotor activity in mice was used as a behavioral readout to infer the psychostimulant effects of the compounds, which are linked to their interaction with dopamine transporters. ub.edu This type of mechanistic in vivo study helps to connect the molecular actions of a compound to a physiological response.

Another example is the use of the free-living nematode Caenorhabditis elegans to assess the activity of quinoline derivatives. nih.gov While this is a simple organism, it can be a powerful tool for initial in vivo screening and for identifying compounds with potential biological activity that warrants further investigation in more complex animal models.

Mechanistic in vivo studies can also involve the collection of tissue samples from treated animals for ex vivo analysis. For instance, after administration of a compound, specific tissues could be harvested to measure protein expression or enzyme activity to confirm target engagement and pathway modulation in a physiological setting.

It is important to note that for the specific purpose of this section, studies focusing solely on efficacy (e.g., tumor reduction) or toxicity (e.g., adverse events) are excluded. The primary goal of these mechanistic in vivo studies is to answer specific questions about how and where a compound acts in a living system.

Computational and Theoretical Studies on 2e 3 3 Quinolinyl 2 Propenal

Quantum Chemical Calculations (e.g., DFT, TD-DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are fundamental to investigating the molecular properties of (2E)-3-(3-quinolinyl)-2-propenal. DFT is widely used for optimizing molecular geometry and calculating ground-state electronic properties, offering a good balance between computational cost and accuracy. nih.gov Methods like the B3LYP functional combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p) are commonly employed to model the structure and vibrational frequencies of such organic compounds. researchgate.netepstem.net

The electronic structure of a molecule is defined by the arrangement of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. These frontier orbitals are central to determining the molecule's electronic properties and reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. For quinoline (B57606) derivatives, the HOMO is typically distributed over the electron-rich quinoline ring system, while the LUMO is often localized on the electron-withdrawing propenal group.

Table 1: Representative Frontier Orbital Energies and Energy Gap for a Quinoline Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.50 |

| ELUMO | -2.80 |

| Energy Gap (ΔE) | 3.70 |

Note: These values are illustrative for a similar quinoline derivative and can be precisely calculated for this compound using DFT methods.

Frontier Molecular Orbital (FMO) theory utilizes the properties of the HOMO and LUMO to predict the outcome of chemical reactions. wikipedia.org It posits that reactivity is governed by the interaction between the HOMO of one reactant and the LUMO of another. youtube.com By analyzing the distribution and energy of these orbitals for this compound, one can predict its behavior in various reactions.

The locations of the HOMO and LUMO indicate the most probable sites for electrophilic and nucleophilic attacks, respectively. For instance, the region of the molecule with the highest HOMO density would be susceptible to attack by an electrophile, while the area with the highest LUMO density would be the target for a nucleophile. The relatively small HOMO-LUMO gap suggests that the molecule could be reactive in pericyclic reactions, such as cycloadditions. slideshare.net

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Visible) of molecules. researchgate.net By calculating the vertical excitation energies and oscillator strengths, TD-DFT can simulate the UV-Vis spectrum, allowing for the assignment of electronic transitions. For this compound, the key transitions would likely be π → π* transitions within the conjugated system.

Furthermore, DFT calculations can accurately predict other spectroscopic data. Vibrational frequencies from a DFT calculation can be used to simulate an infrared (IR) spectrum, which helps in identifying the molecule's functional groups. epstem.net The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the calculation of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C), which are invaluable for structure elucidation. epstem.net

Table 2: Predicted Spectroscopic Data for a Quinoline Derivative

| Spectroscopic Technique | Predicted Parameter | Value |

|---|---|---|

| UV-Vis (TD-DFT) | λmax (in DMSO) | ~320 nm |

| IR (DFT/B3LYP) | C=O Stretch | ~1680 cm⁻¹ |

| ¹H NMR (GIAO) | Aldehydic Proton (CHO) | ~9.7 ppm |

Note: Values are representative and depend on the specific computational method and solvent model used.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to study how a small molecule (ligand), such as this compound, interacts with a biological target, typically a protein. These methods are essential in drug discovery for predicting the binding mode and affinity of a potential drug candidate. mdpi.com

Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site. Following the docking, tools like the Protein-Ligand Interaction Profiler (PLIP) can be used to analyze the non-covalent interactions that stabilize the complex. nih.gov These interactions include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors.

Hydrophobic Contacts: Occur between nonpolar regions of the ligand and protein.

π-Stacking: Interactions between aromatic rings.

Salt Bridges: Electrostatic interactions between charged groups.

For quinoline-based compounds, the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, while the aromatic rings can engage in π-stacking with amino acid residues like tyrosine, phenylalanine, or tryptophan. nih.gov

Table 3: Example of Predicted Interactions for a Quinoline Derivative with a Protein Target (e.g., Caspase-3)

| Interacting Amino Acid | Interaction Type |

|---|---|

| ASP135 | Hydrogen Bond |

| LYS137 | Hydrogen Bond |

| TYR204 | π-Stacking |

| PHE256 | Hydrophobic Contact |

Note: The specific interactions depend on the protein target. The listed residues are from the active site of caspase-3, a known target for some quinoline compounds. mdpi.com

Docking algorithms use scoring functions to estimate the binding affinity of a ligand to its protein target. This value, typically expressed in kcal/mol, represents the change in Gibbs free energy upon binding. A lower (more negative) binding affinity score indicates a more stable ligand-protein complex and stronger binding. researchgate.net

These predictions are valuable for ranking potential drug candidates before undertaking more costly experimental assays. For example, various quinoline derivatives have been evaluated computationally as potential anti-malarial or anticancer agents, with predicted binding affinities often falling in the range of -5 to -8 kcal/mol. researchgate.netnih.gov

Table 4: Representative Predicted Binding Affinities for Quinoline Derivatives

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Quinoline Derivative A | Plasmepsin II | -6.9 |

| Quinoline Derivative B | Caspase-3 | -7.5 |

| Quinoline Derivative C | CB1a | -6.1 |

Note: These values are examples from studies on different quinoline derivatives and protein targets to illustrate the typical range of predicted affinities. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgmedcraveonline.com These models are instrumental in predicting the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and reducing the time and cost associated with drug discovery. medcraveonline.comnih.gov In the context of this compound and related quinoline-based chalcone (B49325) analogues, QSAR studies provide a framework for understanding the structural requirements for their biological effects.

Development of Predictive Models

The development of predictive QSAR models for quinoline derivatives, including compounds structurally similar to this compound, involves a multi-step process. medcraveonline.com Initially, a dataset of compounds with known biological activities is compiled. slideshare.net For each compound, a set of molecular descriptors, which are numerical representations of their structural and physicochemical properties, is calculated. slideshare.net Statistical methods, such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), are then employed to create a mathematical equation that correlates these descriptors with the observed biological activity. nih.govkfupm.edu.sa

The robustness and predictive power of these models are evaluated through rigorous internal and external validation techniques. nih.gov A good predictive model will have high correlation coefficients (R²) and cross-validated correlation coefficients (q²), indicating a strong relationship between the descriptors and the activity and the model's ability to predict the activity of compounds not used in its development. nih.govjst.go.jp For instance, QSAR models developed for a series of quinoline derivatives have demonstrated high predictive ability with r²test values greater than 0.6. nih.gov

A study on quinoline-chalcone hybrids utilized the Multiple Linear Regression (MLR) method to develop a QSAR model, which resulted in a valid equation with a high correlation coefficient (R = 0.998). unud.ac.id Such models are crucial for the virtual screening and design of novel derivatives with potentially enhanced biological activities. researchgate.net

Table 1: Statistical Parameters for Predictive QSAR Models of Quinoline Derivatives

| Model Type | Statistical Parameter | Value | Significance |

| 2D-QSAR | r²test | 0.845 | High predictive capacity for external test set. nih.gov |

| 3D-QSAR (CoMFA) | r²test | 0.878 | High predictive capacity for external test set. nih.gov |

| 3D-QSAR (CoMSIA) | r²test | 0.876 | High predictive capacity for external test set. nih.gov |

| HQSAR | q² | 0.80 | Good internal cross-validation. nih.gov |

| HQSAR | r²pred | 0.72 | Significant predicting ability for the test set. nih.gov |

This table is a representative summary based on reported QSAR studies on quinoline derivatives and may not directly correspond to models developed specifically for this compound.

Identification of Key Molecular Descriptors

A critical outcome of QSAR modeling is the identification of key molecular descriptors that significantly influence the biological activity of the compounds. youtube.com These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological properties. For quinoline-based compounds, a variety of descriptors have been found to be important.

Quantum chemical descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the distribution of electronic charges on specific atoms, are often crucial. unud.ac.id For example, in a study of quinoline-chalcone hybrids, the net atomic charges on specific carbon atoms (qC1, qC2, qC5, qC14, qC18) and the LUMO energy were identified as significant descriptors in the QSAR equation. unud.ac.id

Other important descriptors for related compounds include:

Steric descriptors: These relate to the size and shape of the molecule, such as molecular volume and surface area.

Electrostatic descriptors: These describe the charge distribution and potential on the molecular surface.

Hydrophobic descriptors: These quantify the lipophilicity of the molecule, which influences its ability to cross cell membranes.

Hydrogen bond descriptors: These account for the potential of the molecule to act as a hydrogen bond donor or acceptor, which is critical for target binding. nih.gov

In some QSAR models for quinolinone-based compounds, van der Waals volume, electron density, and electronegativity were suggested to play a pivotal role in their antituberculosis activity. nih.gov The identification of these key descriptors provides valuable insights into the mechanism of action and allows for the rational design of new derivatives of this compound with improved activity by modifying the molecular structure to optimize these properties.

Table 2: Key Molecular Descriptors in QSAR Models of Quinoline and Chalcone Derivatives

| Descriptor Type | Specific Descriptor Example | Influence on Activity |

| Electronic | LUMO Energy | Affects the molecule's ability to accept electrons. unud.ac.id |

| Electronic | Net Atomic Charge (e.g., qC2) | Influences electrostatic interactions with the biological target. unud.ac.id |

| Steric | van der Waals Volume | Relates to the size of the molecule and its fit within a binding site. nih.gov |

| Electronic | Electron Density | Impacts the reactivity and interaction potential of the molecule. nih.gov |

| Electronic | Electronegativity | Governs the molecule's ability to attract electrons. nih.gov |

| Interactional | Hydrogen Bond Acceptor/Donor | Crucial for specific binding interactions with biological targets. nih.gov |

| Hydrophobic | LogP | Affects membrane permeability and transport to the site of action. |

| Topological | Connectivity Indices | Describe the branching and connectivity of the molecular structure. nih.gov |

This table summarizes common descriptors found to be significant in QSAR studies of related compound classes and serves as a guide for potential key features of this compound.

Potential Applications of 2e 3 3 Quinolinyl 2 Propenal in Advanced Chemical Research

Development of Molecular Probes and Imaging Agents

The structural framework of (2E)-3-(3-quinolinyl)-2-propenal, featuring a quinoline (B57606) nucleus linked to a conjugated propenal system, makes it a promising scaffold for the development of molecular probes and imaging agents. The quinoline moiety itself is a well-known fluorophore, and its derivatives are frequently employed in the design of fluorescent sensors. nih.govnih.gov The extended π-conjugation in this compound is expected to give rise to intrinsic photophysical properties that can be modulated for sensing applications.

Research has shown that modifying the quinoline and related quinolinone structures is a successful strategy for creating novel and efficient fluorescent probes. nih.gov For instance, probes based on quinolinone have been synthesized for the detection of metal ions like Al³⁺ and anions like ClO⁻, demonstrating high sensitivity and selectivity. nih.gov The aldehyde group in this compound serves as a convenient chemical handle for introducing specific recognition sites. Through reactions such as Schiff base formation or condensation, the core structure can be functionalized with moieties that bind selectively to target analytes, such as metal ions, anions, or biologically relevant small molecules. This derivatization can lead to changes in the molecule's electronic properties, resulting in a detectable "turn-on" or "turn-off" fluorescent or colorimetric response upon binding. For example, quinone-based probes have been developed for detecting biothiols, where the interaction with the analyte triggers a distinct fluorescent signal. nih.gov The combination of the quinoline fluorophore and the reactive aldehyde in this compound provides a foundational blueprint for designing a new generation of sophisticated sensors for chemical and biological imaging.

Contributions to Materials Science (e.g., as monomers, intermediates)

In materials science, this compound presents opportunities as both a functional monomer and a versatile intermediate for the synthesis of advanced materials. The propenal group, also known as an acrolein moiety, is capable of undergoing polymerization and copolymerization reactions. foodb.ca This reactivity allows for the incorporation of the rigid, planar quinoline unit into polymer backbones, which can impart unique thermal, optical, and electronic properties to the resulting materials. The presence of the nitrogen-containing aromatic system could enhance properties such as thermal stability, conductivity, and fluorescence.

Furthermore, the aldehyde functionality offers a route to creating functional polymers and materials through post-polymerization modification. The quinoline group itself possesses properties that are valuable in materials science, including its use in the formation of coordination polymers and metal-organic frameworks (MOFs) due to the chelating ability of nitrogen-containing heterocycles. nih.govjetir.org The compound can also serve as a precursor to specialized materials. For instance, the prop-2-en-1-one bridge, which is structurally related, has been used to link two quinolinyl residues, indicating its utility in constructing larger, well-defined molecular architectures. nih.gov The dual reactivity of the aldehyde and the electronic nature of the quinoline ring make this compound a valuable building block for designing polymers with tailored photophysical characteristics or for creating novel cross-linking agents for advanced polymer networks.

Exploration in Agrochemicals and Related Scientific Disciplines (Non-Therapeutic)

The quinoline scaffold is a "privileged structure" not only in medicine but also in the field of agrochemicals. nih.govnih.gov Numerous quinoline derivatives have been investigated and developed as pesticides, particularly as fungicides. nih.govacs.org The compound 8-hydroxyquinoline, for example, serves as a precursor to various pesticides. nih.govjetir.org Separately, the 2-propenal (acrolein) functional group is known to have biocidal properties and is used as an herbicide and algicide in applications like water treatment. foodb.ca

The combination of these two active moieties in a single molecule, this compound, makes it a compelling candidate for exploration in non-therapeutic agrochemical research. The electrophilic nature of the α,β-unsaturated aldehyde makes it reactive towards biological nucleophiles, such as thiol groups in enzymes, which is a common mechanism of action for biocides. foodb.ca Researchers in agrochemical science could investigate this compound and its derivatives for potential use as novel fungicides, herbicides, or other crop protection agents. Its role could be as a lead compound for structure-activity relationship (SAR) studies, where modifications to the quinoline ring or the propenal linker could be used to optimize potency and selectivity against specific agricultural pests while minimizing environmental impact. nih.govacs.org

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₉NO | nih.gov |

| Molecular Weight | 183.21 g/mol | nih.gov |

| IUPAC Name | (2E)-3-(quinolin-3-yl)prop-2-enal | nih.gov |

| XLogP3 | 2.1 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

Intermediary Role in Complex Chemical Transformations

One of the most significant applications of this compound in advanced chemical research is its role as a versatile chemical intermediate. The molecule contains multiple reactive sites that can be selectively targeted to build more complex molecular architectures, particularly diverse heterocyclic systems.

The α,β-unsaturated aldehyde functionality is a cornerstone of synthetic organic chemistry. foodb.ca

Michael Addition: The electrophilic β-carbon is susceptible to Michael addition reactions with a wide range of nucleophiles, allowing for the introduction of new substituents.

Aldehyde Chemistry: The aldehyde group can undergo nucleophilic addition, condensation reactions (e.g., with hydrazines to form hydrazones), Wittig reactions, and oxidation or reduction to yield carboxylic acids or alcohols, respectively. mdpi.com

Diels-Alder Reactions: The conjugated diene system can act as a dienophile in Diels-Alder reactions, providing a pathway to complex cyclic and polycyclic structures. foodb.ca

The utility of related quinoline aldehydes as synthetic precursors is well-documented. For example, 2-chloroquinoline-3-carbaldehyde (B1585622) is a starting material for the synthesis of various fused heterocyclic compounds, such as thieno[2,3-c]quinolines. eurekaselect.comresearchgate.net Similarly, it can be converted into triazole- and benzotriazole-containing quinoline hydrazones, which serve as scaffolds for further chemical elaboration. mdpi.com By analogy, this compound can be used as a key building block in multicomponent reactions or in tandem reaction sequences to rapidly construct libraries of complex molecules for screening in drug discovery or materials science. Its ability to serve as a linchpin in the synthesis of novel fused ring systems underscores its importance as a strategic intermediate in modern organic synthesis.

Table 2: Key Reactions and Potential Products of this compound

| Reaction Type | Reagent/Conditions | Potential Product Class | Reference for Analogy |

|---|---|---|---|

| Hydrazone Formation | Hydrazine (B178648) derivatives (e.g., R-NHNH₂) | Quinolinyl-propenal hydrazones | mdpi.com |

| Michael Addition | Nucleophiles (e.g., thiols, amines) | 3-substituted-3-(quinolin-3-yl)propanals | foodb.ca |

| Cyclocondensation | Dinucleophiles (e.g., ethyl cyanoacetate) | Fused heterocyclic systems (e.g., pyranones) | N/A |

| Diels-Alder Reaction | Dienes | Polycyclic quinoline derivatives | foodb.ca |

| Reduction | Reducing agents (e.g., NaBH₄) | (2E)-3-(3-quinolinyl)prop-2-en-1-ol | N/A |

Future Directions and Emerging Research Avenues for Quinolinyl Propenal Chemistry

Novel Synthetic Strategies for Enhanced Efficiency and Selectivity

The future of synthesizing (2E)-3-(3-quinolinyl)-2-propenal and its analogs lies in the development of more efficient, selective, and sustainable methods. While classical methods like the Skraup, Doebner-von Miller, and Friedländer reactions provide fundamental routes to the quinoline (B57606) core, emerging strategies are set to revolutionize the field. researchgate.netiipseries.org

Green chemistry principles are increasingly pivotal, with a focus on minimizing hazardous waste and energy consumption. researchgate.net Future synthetic approaches will likely involve:

Catalytic Innovations: The exploration of novel catalysts, including metal-organic frameworks (MOFs) and nanocatalysts, promises to enhance reaction rates and yields. mdpi.com The use of combo-catalysis, for instance with copper-zinc systems, could offer new pathways for constructing the quinoline scaffold. rsc.org

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, leading to improved safety, scalability, and product consistency. This technology is particularly advantageous for handling reactive intermediates and optimizing reaction conditions.

Enzymatic Synthesis: Biocatalysis, using enzymes like lipases or nitroreductases, presents a green and highly selective alternative to traditional chemical methods. researchgate.net The development of tailored photoenzymatic systems could enable the efficient and environmentally benign synthesis of quinoline precursors. researchgate.net

These advanced synthetic strategies aim to provide not only higher yields but also greater control over the stereochemistry and regioselectivity of the final products, which is crucial for their application in various scientific domains.

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the structural and electronic properties of this compound and its derivatives is paramount. While standard spectroscopic techniques like 1D NMR and IR are foundational, future research will increasingly rely on more sophisticated methods to unravel subtle structural details.

Two-Dimensional NMR (2D-NMR): Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for the unambiguous assignment of proton and carbon signals, especially in complex derivatives. researchgate.netnih.gov These methods provide detailed information about the connectivity of atoms within the molecule. researchgate.net